molecular formula C15H16N2O2 B5518901 N-(3,4-dihydro-2H-chromen-3-ylmethyl)-1H-pyrrole-3-carboxamide

N-(3,4-dihydro-2H-chromen-3-ylmethyl)-1H-pyrrole-3-carboxamide

Cat. No.: B5518901
M. Wt: 256.30 g/mol
InChI Key: WLESVBYNIBFWDC-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-chromen-3-ylmethyl)-1H-pyrrole-3-carboxamide: is a synthetic organic compound that belongs to the class of chromene derivatives

Scientific Research Applications

Chemistry: N-(3,4-dihydro-2H-chromen-3-ylmethyl)-1H-pyrrole-3-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as anti-inflammatory, antioxidant, or anticancer activities, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dihydro-2H-chromen-3-ylmethyl)-1H-pyrrole-3-carboxamide typically involves the reaction of 3,4-dihydro-2H-chromen-3-ylmethylamine with pyrrole-3-carboxylic acid. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or chloroform. The resulting product is purified through recrystallization from a suitable solvent like ethanol or ethyl acetate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3,4-dihydro-2H-chromen-3-ylmethyl)-1H-pyrrole-3-carboxamide can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: It can participate in substitution reactions where functional groups on the chromene or pyrrole rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-chromen-3-ylmethyl)-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

  • (2,2-Dimethyl-3,4-dihydro-2H-chromen-4-yl)amine hydrochloride
  • 2-Chloro-N-(5-methyl-3,4-dihydro-2H-chromen-3-yl)acetamide
  • (3,4-Dihydro-2H-chromen-6-ylmethyl)amine hydrochloride

Comparison: N-(3,4-dihydro-2H-chromen-3-ylmethyl)-1H-pyrrole-3-carboxamide stands out due to its unique combination of a chromene ring and a pyrrole ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the pyrrole ring may enhance its bioactivity and potential therapeutic applications.

Properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-3-ylmethyl)-1H-pyrrole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c18-15(13-5-6-16-9-13)17-8-11-7-12-3-1-2-4-14(12)19-10-11/h1-6,9,11,16H,7-8,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLESVBYNIBFWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)CNC(=O)C3=CNC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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